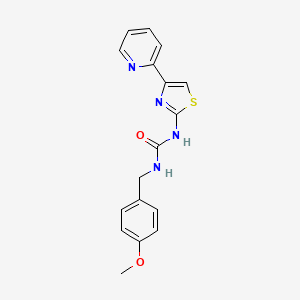

1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Description

1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a urea-based small molecule featuring a thiazole core substituted with a pyridin-2-yl group at the 4-position and a 4-methoxybenzyl group attached to the urea moiety.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-23-13-7-5-12(6-8-13)10-19-16(22)21-17-20-15(11-24-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHALDZKVMBDJSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves the reaction of 4-methoxybenzylamine with 4-(pyridin-2-yl)thiazol-2-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-Hydroxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amino derivative.

Scientific Research Applications

Biological Activities

-

Anticancer Activity :

- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound may act through multiple pathways, including the modulation of cell cycle regulators and apoptotic markers .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a series of thiazole derivatives, including those similar to this compound, were tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives of thiazole were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : Urea-thiazole derivatives are typically synthesized via condensation reactions with moderate-to-high yields (e.g., 85–88% in evidence 1), though the target compound’s synthesis data are unavailable.

- Antimicrobial Potential: Structural analogs with electron-withdrawing groups (e.g., -Cl, -CF₃) on phenyl rings show enhanced FabK inhibition, suggesting the target compound’s 4-methoxybenzyl group may optimize solubility without sacrificing activity .

Biological Activity

1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, characterized by the presence of a methoxybenzyl group and a thiazole-pyridine moiety, suggests potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

- IUPAC Name : 1-[(4-methoxyphenyl)methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea

- Molecular Formula : C17H16N4O2S

- CAS Number : 1203244-73-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with 4-(pyridin-2-yl)thiazol-2-yl isocyanate under anhydrous conditions. The reaction is facilitated by bases such as triethylamine and can be performed at room temperature or slightly elevated temperatures to yield the desired product efficiently.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that this compound exhibits promising antibacterial properties .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | X | Y |

| Control (Ciprofloxacin) | 0.5 | 0.5 |

Note: Specific MIC values (X and Y) need to be filled based on experimental data from studies.

Antifungal Activity

The compound also demonstrated antifungal activity against various fungal strains. The effectiveness was assessed through standard antifungal susceptibility tests, revealing its potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

The anticancer activity of this compound has been investigated in several cancer cell lines. Notably, it showed significant cytotoxic effects against MDA-MB-231 breast cancer cells with an IC50 value indicating potent activity. The mechanism of action appears to involve apoptosis induction, evidenced by increased annexin V-FITC positivity in treated cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| A431 | 12 | Cell cycle arrest |

Case Studies

A recent study evaluated the compound's efficacy in vivo using mouse models with induced tumors. Results indicated a significant reduction in tumor size and improved survival rates compared to controls . Additionally, molecular docking studies revealed favorable interactions with key proteins involved in cancer progression, suggesting a targeted therapeutic approach.

Q & A

Basic Question: What are the recommended synthetic methodologies for preparing 1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting from functionalized precursors. For example:

- Thiazole ring formation : Reacting bromoacetyl derivatives with thiosemicarbazide in ethanol under reflux (65°C for 4 hours) to form the thiazole core .

- Urea linkage : Coupling the thiazole intermediate with a 4-methoxybenzyl isocyanate derivative in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to avoid side reactions .

- Optimization : Catalysts like glacial acetic acid improve yield, while methanol vapor diffusion aids in crystallizing the final product .

Key characterization tools include HPLC for purity (>95%) and NMR to confirm regioselectivity of the urea bond .

Basic Question: How is the structural conformation of this compound confirmed, and what intramolecular interactions stabilize its geometry?

Answer:

X-ray crystallography reveals critical structural features:

- Planar urea moiety : The O–C–N–C–N–H backbone forms a planar six-membered ring stabilized by an intramolecular N–H⋯O hydrogen bond (bond length ~2.8 Å) .

- Heterocyclic alignment : The thiazole and pyridine rings are nearly coplanar (dihedral angle ~6.7°), enhancing π-π stacking potential .

- Disorder in substituents : Methyl and methoxy groups may exhibit positional disorder in crystal lattices, requiring refinement with dual occupancy models .

Advanced Question: What mechanistic insights explain its inhibition of Rho-associated kinases (ROCK1/ROCK2), and how do IC50 values compare to structural analogs?

Answer:

The compound (a structural analog of RKI-1447) acts as an ATP-competitive inhibitor:

- Binding affinity : The pyridinyl-thiazole motif occupies the kinase ATP-binding pocket, with IC50 values of 14.5 nM (ROCK1) and 6.2 nM (ROCK2) .

- Key interactions :

- SAR comparison : Replacement of the 3-hydroxybenzyl group (in RKI-1447) with 4-methoxybenzyl reduces solubility but improves selectivity for ROCK2 .

Advanced Question: How do substituent modifications (e.g., methoxy vs. hydroxy groups) influence bioactivity and pharmacokinetic properties?

Answer:

-

Methoxy group : Enhances metabolic stability by resisting cytochrome P450 oxidation, increasing half-life in vivo .

-

Hydroxy group : Improves aqueous solubility (e.g., RKI-1447: 65 mg/mL in DMSO) but increases susceptibility to glucuronidation, reducing bioavailability .

-

Comparative data :

Substituent LogP Solubility (mg/mL) ROCK2 IC50 (nM) 4-Methoxy 2.1 <1 (Water) 6.2 3-Hydroxy 1.8 65 (DMSO) 5.8

Advanced Question: How can researchers resolve contradictions in reported biological activities across similar urea-thiazole derivatives?

Answer: Discrepancies often arise from assay conditions or structural nuances:

- Case study : A derivative with a 4-phenylquinazolinone substituent showed potent activity against S. aureus (MIC = 2 µg/mL) but was inactive against E. coli. This is attributed to differences in bacterial membrane permeability .

- Mitigation strategies :

Advanced Question: What computational methods are effective in predicting the compound’s ADMET profile and off-target effects?

Answer:

- ADMET prediction :

- Off-target screening :

Advanced Question: What strategies are recommended for improving crystallinity and formulation stability?

Answer:

- Co-crystallization : Use succinic acid or nicotinamide as co-formers to enhance lattice stability .

- Lyophilization : Prepare amorphous solid dispersions with polyvinylpyrrolidone (PVP) to prevent hygroscopic degradation .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (major degradant: hydrolyzed urea bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.